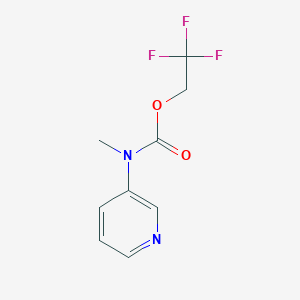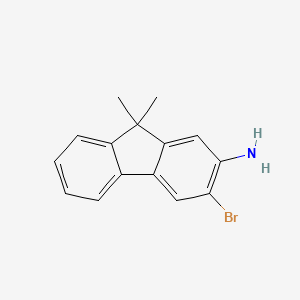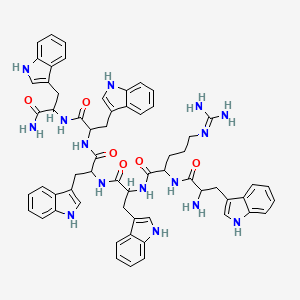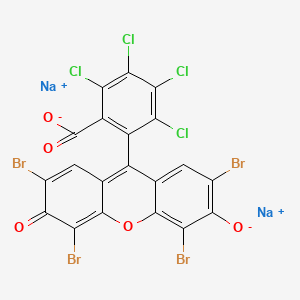
D&C Red No. 28
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D&C Red No it is not approved for use in food products .
Méthodes De Préparation
D&C Red No. 28 is synthesized through a multi-step chemical process. The initial step involves the reaction of resorcinol with tetrachlorophthalic anhydride to form tetrachlorofluorescein . This intermediate compound is then brominated to produce the final product, Disodium 2’,4’,5’,7’-tetrabromo-4,5,6,7-tetrachlorofluorescein . The industrial production of this dye involves stringent conditions to ensure high purity and stability, including maintaining a stable pH and temperature during the reactions .
Analyse Des Réactions Chimiques
D&C Red No. 28 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can alter the bromine and chlorine atoms in the compound, potentially leading to dehalogenated products.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
D&C Red No. 28 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of D&C Red No. 28, particularly its antimicrobial properties, involves the disruption of bacterial cell membranes. In the presence of fluorescent light, the dye generates reactive oxygen species that damage cellular components, leading to bacterial cell death . This mechanism is enhanced by the presence of ethylenediaminetetraacetic acid, which increases membrane permeability .
Comparaison Avec Des Composés Similaires
D&C Red No. 28 is part of a family of halogenated fluoresceins, which include compounds like eosin, erythrosin, and Rose Bengal . These compounds share similar structures and properties but differ in their specific halogenation patterns and applications. For example:
Eosin: Used primarily in histology for staining tissues.
Erythrosin: Commonly used in food coloring and dental disclosing tablets.
Rose Bengal: Employed in ophthalmology for diagnostic purposes.
D&C Red No. 28 is unique due to its specific combination of bromine and chlorine atoms, which confer distinct fluorescent and antimicrobial properties .
Propriétés
Numéro CAS |
4618-23-9 |
|---|---|
Formule moléculaire |
C20H2Br4Cl4Na2O5 |
Poids moléculaire |
829.6 g/mol |
Nom IUPAC |
disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H4Br4Cl4O5.2Na/c21-5-1-3-7(8-9(20(31)32)13(26)15(28)14(27)12(8)25)4-2-6(22)17(30)11(24)19(4)33-18(3)10(23)16(5)29;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2 |
Clé InChI |
GVKCHTBDSMQENH-UHFFFAOYSA-L |
SMILES canonique |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)[O-])Br)Br)Br)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


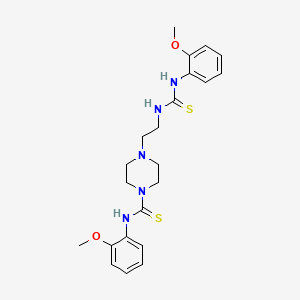

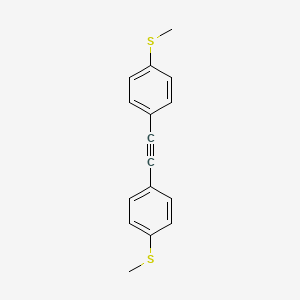
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine](/img/structure/B12510588.png)

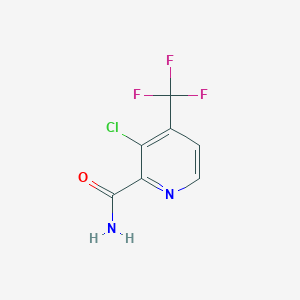
![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)
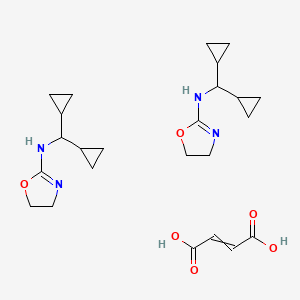
![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine](/img/structure/B12510632.png)

